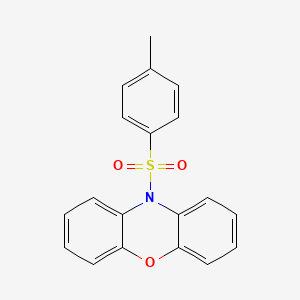

10-Tosyl-10H-Phenoxazin

Übersicht

Beschreibung

Diese Verbindung hat sich in der wissenschaftlichen Forschung als vielversprechend erwiesen, da sie den P2X4-Rezeptor mit einem IC50-Wert von 1,38 μM für den humanen P2X4 hemmen kann . Der P2X4-Rezeptor ist ein Typ von purinergem Rezeptor, der an verschiedenen physiologischen Prozessen beteiligt ist, darunter Entzündungen und Schmerzsignalisierung .

2. Präparationsmethoden

Synthesewege und Reaktionsbedingungen: PSB-12062 kann durch einen mehrstufigen chemischen Prozess synthetisiert werden. Die Synthese umfasst typischerweise die Reaktion von Phenoxazin mit p-Toluolsulfonylchlorid in Gegenwart einer Base wie Triethylamin. Die Reaktion wird in einem organischen Lösungsmittel wie Dichlormethan bei einer kontrollierten Temperatur durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten .

Industrielle Produktionsmethoden: Obwohl spezifische industrielle Produktionsmethoden für PSB-12062 nicht umfassend dokumentiert sind, kann der Syntheseprozess unter Verwendung standardmäßiger organischer Synthesetechniken hochskaliert werden. Die wichtigsten Schritte umfassen die Sicherstellung der Reinheit der Ausgangsmaterialien und die Optimierung der Reaktionsbedingungen, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren .

Wissenschaftliche Forschungsanwendungen

PSB-12062 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Werkzeugverbindung verwendet, um den P2X4-Rezeptor und seine Rolle in verschiedenen chemischen Prozessen zu untersuchen.

5. Wirkmechanismus

PSB-12062 entfaltet seine Wirkung, indem es selektiv an den P2X4-Rezeptor bindet und diesen hemmt. Der P2X4-Rezeptor ist ein ligandengesteuerter Ionenkanal, der durch extrazelluläres Adenosintriphosphat (ATP) aktiviert wird. Nach Bindung an den Rezeptor verhindert PSB-12062, dass ATP den Rezeptor aktiviert, wodurch die nachgeschalteten Signalwege, die an Entzündungen und Schmerzen beteiligt sind, gehemmt werden . Dieser allosterische Hemmmechanismus macht PSB-12062 zu einem wertvollen Werkzeug für die Untersuchung des P2X4-Rezeptors .

Wirkmechanismus

Target of Action

The primary target of 10-tosyl-10H-phenoxazine, also known as PSB-12062, is the P2X4 receptor . P2X4 receptors are ion channels that are activated by ATP and are widely expressed in the central nervous system (CNS) .

Mode of Action

PSB-12062 acts as an antagonist of the P2X4 receptor . It inhibits the receptor’s activity through an allosteric mode of action . This means that PSB-12062 binds to a site on the P2X4 receptor that is distinct from the ATP binding site, inducing a conformational change that inhibits the receptor’s function .

Biochemical Pathways

Inhibition of P2X4 receptors can affect various physiological processes, including inflammation and pain perception .

Result of Action

By antagonizing the P2X4 receptor, PSB-12062 can influence several cellular and molecular effects. For instance, it has been used to pre-treat macrophages in inhibitor screening studies to understand the inflammation process . It has also been used to pre-treat P2X7-deficient BV-2 cells to elucidate the roles of P2X4 .

Biochemische Analyse

Biochemical Properties

10-tosyl-10H-phenoxazine (PSB-12062) plays a significant role in biochemical reactions. It interacts with P2X4 receptors, a type of purinergic receptor for ATP . This interaction is of an antagonistic nature, meaning that PSB-12062 inhibits the activity of P2X4 receptors .

Cellular Effects

PSB-12062 has profound effects on various types of cells and cellular processes. It has been used to pre-treat macrophages in inhibitor screening studies to understand the inflammation process . It has also been used to pre-treat P2X7-deficient BV-2 cells to elucidate the roles of P2X4 . The influence of PSB-12062 on cell function includes impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of PSB-12062 involves its binding interactions with P2X4 receptors. As an antagonist, it inhibits the activity of these receptors, thereby influencing various cellular and molecular processes . It does not display significant inhibition of human P2X1, P2X2, P2X3, or P2X7 at 10 μM .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: PSB-12062 can be synthesized through a multi-step chemical process. The synthesis typically involves the reaction of phenoxazine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for PSB-12062 are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve ensuring the purity of the starting materials and optimizing reaction conditions to maximize yield and minimize impurities .

Analyse Chemischer Reaktionen

Reaktionstypen: PSB-12062 unterliegt aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie der Sulfonylgruppe hauptsächlich Substitutionsreaktionen. Es kann unter bestimmten Bedingungen auch an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Diese Reaktionen umfassen oft Nukleophile wie Amine oder Thiole. Die Reaktionen werden typischerweise in polaren Lösungsmitteln wie Dimethylsulfoxid (DMSO) oder Acetonitril durchgeführt.

Oxidationsreaktionen: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden, um PSB-12062 zu oxidieren.

Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid können für Reduktionsreaktionen eingesetzt werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen mit Aminen zu Sulfonamid-Derivaten führen, während Oxidationsreaktionen zu Sulfon-Derivaten führen können .

Vergleich Mit ähnlichen Verbindungen

PSB-12062 ist einzigartig in seiner hohen Selektivität und Potenz für den P2X4-Rezeptor im Vergleich zu anderen ähnlichen Verbindungen. Einige ähnliche Verbindungen umfassen:

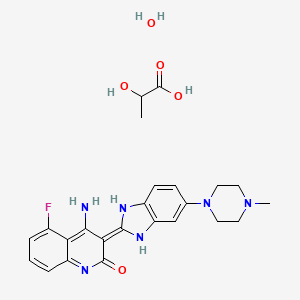

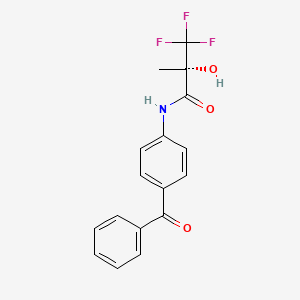

BX430: Ein weiterer selektiver P2X4-Rezeptorantagonist mit einem IC50 von 0,54 μM.

5-BDBD: Ein potenter P2X4-Rezeptorantagonist mit einem IC50 von 0,75 μM.

Eliapixant: Ein P2X3-Rezeptorantagonist mit einer gewissen Aktivität gegen P2X4.

PSB-12062 zeichnet sich durch seine ausgewogene Potenz über verschiedene Arten (Mensch, Ratte und Maus) und seinen allosterischen Wirkmechanismus aus, der einen einzigartigen Ansatz zur Hemmung des P2X4-Rezeptors bietet .

Eigenschaften

IUPAC Name |

10-(4-methylphenyl)sulfonylphenoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3S/c1-14-10-12-15(13-11-14)24(21,22)20-16-6-2-4-8-18(16)23-19-9-5-3-7-17(19)20/h2-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHZNMEIBMACSFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3OC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55476-47-6 | |

| Record name | 55476-47-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

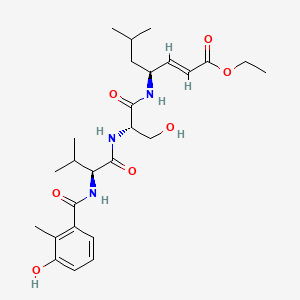

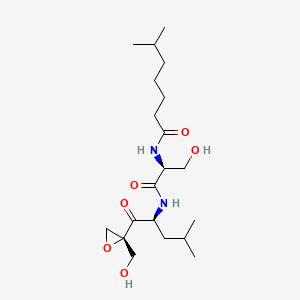

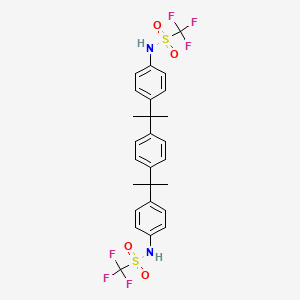

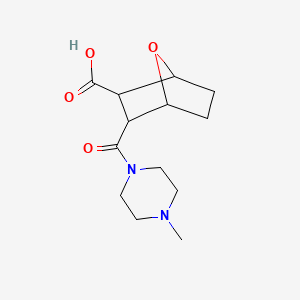

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.